molecular formula C14H23BrS B1373905 2-Bromo-5-decylthiophene CAS No. 514188-72-8

2-Bromo-5-decylthiophene

Cat. No.: B1373905
CAS No.: 514188-72-8
M. Wt: 303.3 g/mol
InChI Key: BLGUNQPKOOEOHU-UHFFFAOYSA-N
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Description

2-Bromo-5-decylthiophene, with the CAS Number 514188-72-8, is derived from thiophene with a bromine and a decyl alkyl chain at 2- and 5- positions . It is popularly used as an end-capping reagent for the synthesis of semiconducting molecules including oligomers and polymers .


Molecular Structure Analysis

The bromine functional group provides the accessibility to a facile further functionalization using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution reactions . The alkyl chain improves the solubility of the end product, also modifies the highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels .


Chemical Reactions Analysis

This compound is used as an end-capping precursor for thiophene/thiophene-phenylene type semiconducting oligomers . It showed high charge mobilities up to 0.4 cm^2/Vs .


Physical and Chemical Properties Analysis

This compound is a yellow liquid with a boiling point of 340.4±22.0 °C at 760 mmHg . Its chemical formula is C14H23BrS and it has a molecular weight of 240.21 g/mol .

Scientific Research Applications

Polymerization Processes

  • Grignard Metathesis Polymerization: A study investigated the polymerization mechanism of 2,5-dibromo 3-butylthiophene via the GRIM method, highlighting the role of Grignard reagent in oxidative addition to the monomer. This led to regiospecific poly-3-butylthiophenes using Ni(dppp)Cl2 and Pd(dppp)Cl2 catalysts (Bahri‐Laleh et al., 2014).

Catalytic Reactions

  • Palladium-Catalyzed Reactions: Microwave-assisted palladium-catalyzed reactions involving 5-bromopyrimidine and 2,2′-bithiophene have been explored. These reactions led to 5-(het)aryl substituted pyrimidines due to aryl–aryl C–C coupling (Verbitskiy et al., 2013).

Bromination Techniques

  • Selective Bromination: Research on the selective bromination of 2,3-diarylcyclopent-2-en-1-ones demonstrates that bromination can be highly specific depending on the reagent and solvent, highlighting the versatility of bromine in organic synthesis (Shirinian et al., 2012).

Organic Electronic Materials

  • Synthesis of Organic Electronic Materials: The selective direct arylation of 3-bromo-2-methylthiophene has been shown to form a range of 2-aryl-4-bromo-5-methylthiophenes. This method is particularly useful for the preparation of functional organic electronic materials (Vamvounis & Gendron, 2013).

Enzyme Inhibition

  • Inhibition of α-Glucosidase and α-Amylase: 5-Bromo-2-hydroxychalcones were used to construct benzo[1,5]thiazepines, which showed significant inhibitory activity against α-glucosidase and α-amylase, indicating potential therapeutic applications (Nkoana et al., 2022).

Synthesis of Electron-Transport Materials

  • Electron-Transport Materials Synthesis: 2-Bromo-N,N′-bis(2-octyldodecyl)perylene-3,4:9,10-bis(dicarboximide) was synthesized using a borylation method followed by treatment with copper(II) bromide. This compound was then used to create electron-transport materials for n-channel organic field-effect transistors (Zhang et al., 2013).

Mechanism of Action

Target of Action

2-Bromo-5-decylthiophene is a popular alkylated thiophene building block . It is primarily used as an end-capping reagent for the synthesis of semiconducting molecules, including oligomers and polymers . The compound’s primary targets are these semiconducting molecules, where it contributes to their solubility and thermal stability .

Mode of Action

The bromine functional group in this compound provides accessibility to further functionalization using Pd-catalysed cross-coupling or nucleophilic aromatic substitution reactions . The decyl alkyl chain improves the solubility of the end product and modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels .

Biochemical Pathways

This compound is involved in the synthesis of semiconducting molecules, particularly in the creation of donor-acceptor-donor (D-A-D) type dye sensitizer for dye-sensitized solar cells (DSSCs) . It is also used as an end-capping precursor for thiophene/thiophene-phenylene type semiconducting oligomers .

Pharmacokinetics

Its solubility and thermal stability are crucial for its function in the synthesis of semiconducting molecules .

Result of Action

The use of this compound as an end-capping reagent results in semiconducting molecules with high charge mobilities up to 0.4 cm²/Vs . It also contributes to the production of semiconducting liquid crystal materials .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s boiling point is 340.4±22.0 °C at 760 mmHg , indicating that it can withstand high temperatures. This thermal stability is essential for its role in the synthesis of semiconducting molecules .

Future Directions

2-Bromo-5-decylthiophene is an ideal candidate for synthesizing donor-acceptor-donor (D-A-D) type dye sensitizer for dye-sensitized solar cells (DSSCs) . It is also suitable for preparing semiconducting liquid crystal materials .

Biochemical Analysis

Biochemical Properties

2-Bromo-5-decylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of semiconducting materials. It interacts with various enzymes and proteins through its bromine functional group, which facilitates further functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. These interactions are crucial for modifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the electronic properties of the resulting materials .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in the context of organic electronics, it can affect the charge mobility within cells, which is essential for the performance of devices like OFETs. Additionally, its interaction with cellular components can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom in its structure allows for the formation of covalent bonds with enzymes, leading to either inhibition or activation of these enzymes. This can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The decyl chain also contributes to the compound’s ability to integrate into lipid membranes, affecting membrane fluidity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while this compound is relatively stable, it can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function, necessitating careful consideration of its stability in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced charge mobility and improved electronic properties in semiconducting materials. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential cytotoxicity. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s benefits are outweighed by its detrimental impacts .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into semiconducting materials. The compound can affect metabolic flux and metabolite levels, particularly in pathways related to lipid metabolism and energy production. Its integration into lipid membranes can alter membrane-associated processes, influencing overall cellular metabolism and function .

Properties

IUPAC Name

2-bromo-5-decylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGUNQPKOOEOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30730500
Record name 2-Bromo-5-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514188-72-8
Record name 2-Bromo-5-decylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30730500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Decylthiophene (52.8 g, 0.235 mol) prepared above and DMF (200 ml) were placed in a 1000-ml three-necked flask equipped with a 200-ml dropping funnel and a reflux tube. A solution of N-bromosuccinimide (hereinafter referred to as “NBS”) (44.0 g, 0.247 mol) in DMF (100 ml) was added dropwise to the solution at room temperature in an argon gas stream over a period of about one hr. After the completion of the dropwise addition, the mixture was stirred with heating at 100° C. for about 2 hr. After the completion of the reaction, water (300 ml) was added to the reaction solution, and the organic layer was extracted with diethyl ether, was dried over sodium sulfate, and was applied to column chromatography (n-hexane) to give an objective compound 2-bromo-5-decylthiophene as a yellow liquid (67.0 g, yield 94.0%). An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.26 (m, 14H), 1.61 (m, 2H), 2.73 (t, 2H, J=7.32 Hz), 6.52 (d, 1H, J=3.90 Hz). 6.83 (d, 1H, J=3.90 Hz).
Quantity
52.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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